molecular formula C16H14ClN3O B3015440 2-Benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one CAS No. 860786-64-7

2-Benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one

Cat. No.: B3015440
CAS No.: 860786-64-7
M. Wt: 299.76
InChI Key: JFAGAJFUAVWDKQ-UHFFFAOYSA-N
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Description

2-Benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Compounds

  • The compound has been used as a starting compound for synthesizing various heterocyclic compounds. These derivatives have been characterized and analyzed through methods like IR, NMR, and mass spectral studies (Bekircan & Ülker, 2015).

Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives, including the one , have been synthesized and screened for their antimicrobial activities. Some showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Structural Analysis

  • Structural studies of 1,2,4-triazole derivatives have been conducted, focusing on the molecular conformation and intermolecular interactions. This includes the analysis of bond angles and crystal structures (Velavan et al., 1997).

Biological Activity and Molecular Interactions

  • Triazole derivatives have been synthesized and analyzed for their biological activities. This includes examining their molecular interactions and potential as biologically active heterocyclic compounds (Hanif et al., 2007).

Conformational Studies and Molecular Docking

  • The molecule has been studied for its conformational properties and potential as an inhibitor in molecular docking studies. This includes examining its stability, tautomeric properties, and interactions with biological molecules (Karayel et al., 2019).

Antioxidant and Antitumor Activities

  • Research has been conducted to evaluate the antioxidant and antitumor activities of nitrogen heterocycles derived from the compound, highlighting its potential in cancer research (El-Moneim et al., 2011).

Properties

IUPAC Name

2-benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAGAJFUAVWDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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